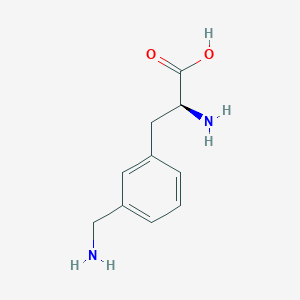

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Vue d'ensemble

Description

“(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis stages of S-pregabalin, a well-known anticonvulsant drug, were optimized using appropriate solvents and compounds to reach a straightforward and applicable method . The advantages of this research were avoiding the use of expensive and environmentally pollutant reagents and solvents, and also using a recoverable reagent .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” consists of a benzene ring conjugated to a propanoic acid . The InChI code for this compound is 1S/C4H10N2O2/c5-1-3 (2-6)4 (7)8/h3H,1-2,5-6H2, (H,7,8) .Applications De Recherche Scientifique

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, related to "(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid," have been extensively studied for their anticancer potentials. These compounds exhibit antitumor efficacy due to their ability to undergo various chemical reactions, providing a rich foundation for medicinal research. Over the past two decades, significant attention has been directed towards exploring the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, underscoring their promising role as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic Acid's Pharmacological Potential

Chlorogenic Acid (CGA) represents another area of interest closely related to the structure and function of "(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid." CGA is known for its wide range of therapeutic roles, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective activities. It demonstrates the capability to modulate lipid and glucose metabolism, suggesting its potential in treating metabolic disorders. The review by Naveed et al. highlights the necessity for further studies to optimize CGA's biological and pharmacological effects, thus opening avenues for its application as a natural food additive and in medicinal cost reduction (Naveed et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including those structurally related to "(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid," provides insights into their inhibitory effects on microbes used for biorenewable chemical production. This area of study is crucial for developing strategies to engineer robust microbial strains capable of withstanding the inhibitory impacts of carboxylic acids, thereby enhancing industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Caffeic Acid and Alzheimer's Disease

Caffeic acid, closely related to the compound of interest, has shown promise in Alzheimer's disease (AD) research. Its potent antioxidant properties, along with specific anti-inflammatory mechanisms, target various processes of β-amyloid formation and neurotoxicity, suggesting its potential as a therapeutic agent in AD management (Habtemariam, 2017).

Propriétés

IUPAC Name |

(2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDQQQEPCEKPR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)CN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376136 | |

| Record name | L-3-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid | |

CAS RN |

57213-47-5 | |

| Record name | L-3-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

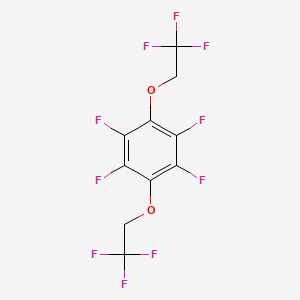

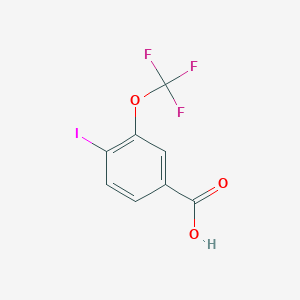

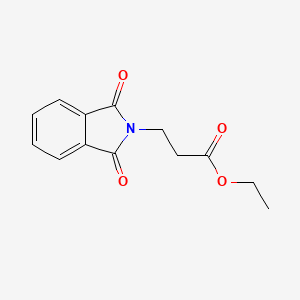

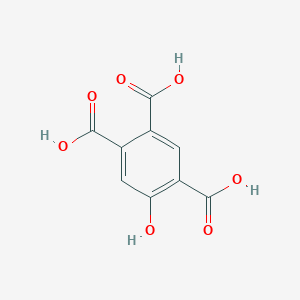

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)

![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)